Benzo[de]thiochromen-3-yl acetate
Description
Benzo[de]thiochromen-3-yl acetate is a sulfur-containing heterocyclic compound characterized by a fused bicyclic structure incorporating a thiochromen ring system (a benzene ring fused with a thiopyran moiety) and an acetate ester functional group at the 3-position. Thiochromen derivatives are of interest in pharmaceutical and materials science due to their electron-rich aromatic systems and reactivity, which may enable applications in organic synthesis, optoelectronics, or medicinal chemistry .
Properties
CAS No. |
314033-12-0 |
|---|---|
Molecular Formula |
C14H10O2S |
Molecular Weight |
242.29g/mol |
IUPAC Name |
2-thiatricyclo[7.3.1.05,13]trideca-1(12),3,5,7,9(13),10-hexaen-4-yl acetate |
InChI |
InChI=1S/C14H10O2S/c1-9(15)16-12-8-17-13-7-3-5-10-4-2-6-11(12)14(10)13/h2-8H,1H3 |
InChI Key |
JFYVDTXNJUUMRN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CSC2=CC=CC3=C2C1=CC=C3 |
Canonical SMILES |
CC(=O)OC1=CSC2=CC=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences and similarities between Benzo[de]thiochromen-3-yl acetate and its analogs:
Key Observations:
Core Structure: this compound features a sulfur-containing thiochromen ring fused with benzene, distinguishing it from the simpler benzyl acetate (benzene + acetate) and the benzothienyl-alanine derivative (benzothienyl + amino acid). H-β-(3-Benzothienyl)-D-Ala-OH (CAS 111139-55-0) incorporates a benzothienyl group, a structural analog of thiochromen but lacking the fused bicyclic system. This compound is tailored for peptide research, reflecting the importance of sulfur-containing aromatic groups in modulating biological activity .
However, benzyl acetate is predominantly used in consumer products due to its volatility and pleasant odor, whereas the thiochromen derivative’s applications remain speculative, likely restricted to specialized research . H-β-(3-Benzothienyl)-D-Ala-OH’s amino acid functionalization highlights its role in peptide modification, a niche application compared to the broader industrial use of benzyl acetate .
Applications and Suppliers: Bachem AG, a supplier of H-β-(3-Benzothienyl)-D-Ala-OH, specializes in high-purity laboratory chemicals, indicating that sulfur-aromatic compounds like this compound may similarly cater to research-focused markets .
Research Findings and Data Gaps
Reactivity and Stability
- Benzyl Acetate: Known for hydrolyzing to benzyl alcohol and acetic acid under acidic/basic conditions, a property critical in fragrance formulations .
- For example, benzothienyl derivatives are used in optoelectronic materials due to their π-conjugated systems .
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